2-(3-Bromothiophen-2-yl)ethanol
Overview
Description
2-(3-Bromothiophen-2-yl)ethanol, also known as BTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has a molecular formula of C6H7BrOS and a molecular weight of 207.09 g/mol .
Molecular Structure Analysis
The InChI code for 2-(3-Bromothiophen-2-yl)ethanol is 1S/C6H7BrOS/c7-5-2-4-9-6(5)1-3-8/h2,4,8H,1,3H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(3-Bromothiophen-2-yl)ethanol is a liquid at room temperature . It has a molecular weight of 207.09 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Catalysis and Synthesis
- The palladium-catalyzed thienylation of allylic alcohols with 2- and 3-bromothiophenes demonstrates the utility of bromothiophenes in synthesizing complex organic molecules, suggesting that 2-(3-Bromothiophen-2-yl)ethanol could serve as a precursor or intermediate in organic synthesis, particularly in creating thienyl-containing compounds with potential pharmaceutical or material applications (Tamaru, Yamada, & Yoshida, 1979).
Material Science
- Research on the solubility and solution thermodynamics of tetrabromothiophene in binary solvent mixtures highlights the relevance of bromothiophenes in understanding solvent effects and thermodynamic properties, which could be extrapolated to the study of 2-(3-Bromothiophen-2-yl)ethanol in various solvent systems for applications in material science and engineering (Yang et al., 2014).
Nanotechnology and Drug Delivery
- The preparation and physicochemical characterization of water-soluble pyrazole-based nanoparticles by dendrimer encapsulation of an insoluble bioactive pyrazole derivative demonstrate innovative approaches to enhancing the solubility and bioavailability of water-insoluble compounds. This methodology could potentially be applied to 2-(3-Bromothiophen-2-yl)ethanol for creating drug delivery systems or for its inclusion in nanotechnology applications, where its solubility and interaction with biological systems could be crucial (Alfei et al., 2021).
Safety And Hazards
The safety information for 2-(3-Bromothiophen-2-yl)ethanol indicates that it is classified as a danger under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using personal protective equipment .
properties
IUPAC Name |
2-(3-bromothiophen-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c7-5-2-4-9-6(5)1-3-8/h2,4,8H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZAFTAJOFCEPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromothiophen-2-yl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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